molecular formula C15H32N2O4 B14122623 1-Propanaminium,N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctyl)amino]-, inner salt

1-Propanaminium,N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctyl)amino]-, inner salt

Cat. No.: B14122623
M. Wt: 304.43 g/mol
InChI Key: NYRZVNFMNOUXFZ-UHFFFAOYSA-N
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Description

1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctyl)amino]-, inner salt is a zwitterionic surfactant. This compound is known for its amphoteric nature, meaning it can act as both an acid and a base. It is widely used in various industries due to its excellent surface-active properties, mildness to the skin, and compatibility with other surfactants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctyl)amino]-, inner salt typically involves the reaction of dimethylaminopropylamine with a fatty acid, followed by quaternization with chloroacetic acid. The reaction conditions often include:

    Temperature: 60-80°C

    Solvent: Water or alcohol

    Catalyst: None required, but sometimes acid or base catalysts are used to speed up the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Materials: Dimethylaminopropylamine, fatty acid (e.g., octanoic acid), chloroacetic acid

    Reaction Conditions: Similar to laboratory synthesis but optimized for large-scale production

    Purification: Filtration and distillation to remove impurities and unreacted materials

Chemical Reactions Analysis

Types of Reactions

1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctyl)amino]-, inner salt undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids under mild conditions.

    Reduction: Hydrogen gas with a metal catalyst.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

    Oxidation: Amine oxides

    Reduction: Reduced amines

    Substitution: Quaternary ammonium salts with different substituents

Scientific Research Applications

1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctyl)amino]-, inner salt has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell lysis buffers and protein extraction protocols due to its mildness and effectiveness.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Widely used in personal care products, detergents, and cleaning agents due to its excellent foaming and cleaning properties.

Mechanism of Action

The mechanism of action of 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctyl)amino]-, inner salt involves its ability to reduce surface tension and disrupt lipid membranes. This compound targets lipid bilayers, leading to the solubilization of membrane proteins and lipids. The zwitterionic nature allows it to interact with both positively and negatively charged molecules, enhancing its effectiveness as a surfactant.

Comparison with Similar Compounds

Similar Compounds

    Cocamidopropyl Betaine: Another zwitterionic surfactant with similar properties but derived from coconut oil.

    Lauramidopropyl Betaine: Similar structure but with a lauric acid moiety instead of an octanoic acid moiety.

Uniqueness

1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctyl)amino]-, inner salt is unique due to its specific fatty acid chain length, which provides a balance between hydrophilicity and lipophilicity, making it highly effective in various applications. Its mildness and compatibility with other surfactants also set it apart from similar compounds.

Properties

Molecular Formula

C15H32N2O4

Molecular Weight

304.43 g/mol

IUPAC Name

carboxymethyl-dimethyl-[3-(octanoylamino)propyl]azanium;hydroxide

InChI

InChI=1S/C15H30N2O3.H2O/c1-4-5-6-7-8-10-14(18)16-11-9-12-17(2,3)13-15(19)20;/h4-13H2,1-3H3,(H-,16,18,19,20);1H2

InChI Key

NYRZVNFMNOUXFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)O.[OH-]

Origin of Product

United States

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